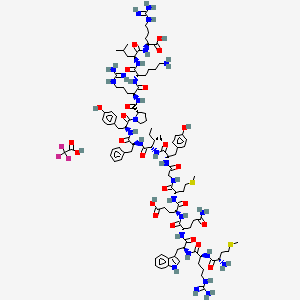
Hexacosanoic Acid Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a fatty acid methyl ester with the molecular formula C27H51D3O2 and a molecular weight of 413.7 . This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexacosanoic Acid Methyl Ester-d3 has several applications in scientific research:
Biology: Employed in lipidomics studies to analyze lipid profiles in biological samples.
Medicine: Utilized in the study of metabolic pathways involving fatty acids and their derivatives.
Industry: Applied in the quality control of cosmetic and pharmaceutical products containing fatty acid esters.
Mécanisme D'action
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 is primarily related to its role as an internal standard in analytical techniques. It does not exert biological effects directly but serves as a reference compound to ensure accurate quantification of analytes in complex mixtures. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from non-labeled compounds in mass spectrometry.
Similar Compounds:
- Hexacosanoic Acid Methyl Ester
- Cerotic Acid Methyl Ester
- Methyl Hexacosanoate
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides enhanced accuracy and precision in quantitative analyses compared to non-labeled counterparts. The deuterium atoms also contribute to the stability of the compound, making it a preferred choice in various analytical applications.
Propriétés
Formule moléculaire |
C27H54O2 |
|---|---|
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
methyl 26,26,26-trideuteriohexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3 |
Clé InChI |
VHUJBYYFFWDLNM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)


![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)




![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)


![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)